Naltrexone hydrochloride

Description

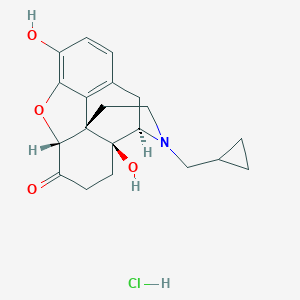

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.ClH/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11;/h3-4,11,15,18,22,24H,1-2,5-10H2;1H/t15-,18+,19+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHBRMCOKKKZVRY-ITLPAZOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50937236 | |

| Record name | Naltrexone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855955 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16676-29-2 | |

| Record name | Naltrexone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16676-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naltrexone hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016676292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naltrexone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50937236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5α)-17-(cyclopropylmethyl)-4,5-epoxy-3,14-dihydroxymorphinan-6-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALTREXONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6375YW9SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naltrexone Hydrochloride and the Mu-Opioid Receptor: A Technical Guide to Its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltrexone (B1662487) hydrochloride is a cornerstone in the management of opioid and alcohol use disorders. Its therapeutic efficacy is primarily attributed to its interaction with the endogenous opioid system, particularly the mu-opioid receptor (MOR). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning naltrexone's action at the MOR. We will dissect its competitive antagonist profile, binding affinity, and its influence on downstream signaling pathways, including G-protein coupling and β-arrestin recruitment. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex signaling and experimental workflows, serving as a comprehensive resource for professionals in the field of pharmacology and drug development.

Introduction

Naltrexone is a pure opioid antagonist, functioning by reversibly blocking opioid receptors.[1] While it exhibits affinity for kappa (κ) and delta (δ) opioid receptors to a lesser extent, its primary therapeutic effects are mediated through its high-affinity competitive antagonism at the mu-opioid receptor (MOR).[2] By occupying the MOR without activating it, naltrexone effectively blocks the binding of endogenous endorphins as well as exogenous opioids like heroin and morphine, thereby attenuating their euphoric and reinforcing effects.[1][3] This guide delves into the core principles of this interaction, providing a granular view of the pharmacodynamics of naltrexone at its primary molecular target.

Competitive Antagonism at the Mu-Opioid Receptor

Naltrexone's mechanism of action at the MOR is characterized by competitive antagonism. This means that naltrexone binds to the same site on the receptor as opioid agonists but does not elicit a functional response. Instead, it prevents agonists from binding and initiating the intracellular signaling cascade.[4] The surmountable nature of this blockade is a key feature; the effects of naltrexone can be overcome by sufficiently high concentrations of an agonist.

The competitive nature of this interaction is quantitatively described by Schild analysis, which yields a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response observed in the absence of the antagonist. Apparent pA2 values for naltrexone against various mu-opioid agonists have been determined to be in the range of 7.05 to 8.4, with slopes of the Schild regressions approximating unity, which is characteristic of a competitive interaction at a single receptor site.[5][6]

Quantitative Analysis of Naltrexone's Interaction with the Mu-Opioid Receptor

The interaction of naltrexone with the MOR has been extensively quantified through various in vitro assays. The following tables summarize key binding affinity and functional antagonism data.

Table 1: Naltrexone Binding Affinity (Ki) at the Mu-Opioid Receptor

| Radioligand | Preparation | Species | Ki (nM) | Reference |

| [3H]Naltrexone | Brain homogenate | Guinea Pig | 0.56 | [7] |

| [3H]DAMGO | Brain homogenate | Guinea Pig | 0.4 | [7] |

| [3H]DAMGO | CHO cells expressing human MOR | Human | 0.26 | [8] |

| [3H]Diprenorphine | CHO cells expressing human MOR | Human | 7.42 | [9] |

| Not Specified | Not Specified | Not Specified | 0.23 ± 0.05 | [10] |

Note: Ki is the inhibition constant, representing the concentration of a competing ligand (naltrexone) that will bind to half of the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism of Naltrexone at the Mu-Opioid Receptor

| Assay Type | Agonist | Cell Line/System | Measured Parameter | Value | Reference |

| [35S]GTPγS Binding | Compound 11 | HEK293 cells expressing MOR | pKi | 8.44 (Ki = 3.6 nM) | [7] |

| cAMP Overshoot | Morphine | HEK-MOR cells | IC50 | 0.11 µM | [11] |

| In vivo Apparent pA2 | Morphine | Rats | pA2 | 7.5 - 8.4 | [5] |

| In vivo Apparent pA2 | Fentanyl | Rats | pA2 | 7.3 - 7.4 | [5] |

Note: IC50 is the half-maximal inhibitory concentration. pKi is the negative logarithm of the Ki value. pA2 is a measure of the potency of a competitive antagonist.

Impact on Downstream Signaling Pathways

The MOR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gαi/o). Agonist binding to the MOR initiates a cascade of intracellular events. Naltrexone, as an antagonist, blocks these agonist-induced signaling pathways.

G-Protein Coupling and Second Messenger Systems

Upon agonist activation, the Gαi/o subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Naltrexone competitively inhibits this agonist-mediated effect, thereby preventing the reduction in cAMP.[12]

Furthermore, naltrexone can exhibit inverse agonist properties. In systems with constitutive (agonist-independent) MOR activity, naltrexone can reduce the basal level of G-protein activation, suggesting it can stabilize the receptor in an inactive conformation.

The [35S]GTPγS binding assay is a direct measure of G-protein activation. In this assay, agonists stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit. Naltrexone effectively antagonizes this agonist-stimulated [35S]GTPγS binding, with reported Ki values in the low nanomolar range.[7]

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to the MOR can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. Some of the adverse effects of opioids, such as respiratory depression and tolerance, have been linked to the β-arrestin pathway.

Naltrexone, by preventing the active conformation of the MOR induced by agonists, also blocks the subsequent recruitment of β-arrestin.[3] The ability of an antagonist to inhibit agonist-induced β-arrestin recruitment can be quantified in cell-based assays. For instance, studies using naloxone, a structurally similar antagonist, have demonstrated a concentration-dependent inhibition of DAMGO-induced β-arrestin recruitment.[13]

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the interaction of naltrexone with the mu-opioid receptor.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of naltrexone by measuring its ability to displace a radiolabeled ligand from the MOR.

-

Objective: To determine the Ki of naltrexone for the MOR.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human MOR (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]DAMGO or [3H]diprenorphine (a high-affinity MOR ligand).[14]

-

Test Compound: Naltrexone hydrochloride.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled opioid antagonist like naloxone.[9]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of naltrexone, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[9]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding: Total Binding (cpm) - Non-specific Binding (cpm).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the naltrexone concentration.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of naltrexone to antagonize agonist-stimulated G-protein activation.

-

Objective: To determine the potency of naltrexone in inhibiting agonist-stimulated [35S]GTPγS binding.

-

Materials:

-

Membranes from cells expressing MOR.

-

[35S]GTPγS.

-

A MOR agonist (e.g., DAMGO).

-

This compound.

-

GDP.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[16]

-

Unlabeled GTPγS for non-specific binding determination.

-

-

Procedure:

-

Assay Setup: In a 96-well plate, pre-incubate cell membranes with various concentrations of naltrexone.

-

Add a fixed concentration of the agonist (e.g., EC80 of DAMGO) and GDP.[16]

-

Initiate the binding reaction by adding [35S]GTPγS.

-

Incubation: Incubate at 30°C for 60 minutes.[17]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the bound radioactivity by scintillation counting.

-

-

Data Analysis:

-

Calculate the specific binding of [35S]GTPγS.

-

Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the log concentration of naltrexone.

-

Determine the IC50 value using non-linear regression.

-

cAMP Accumulation Assay

This assay measures the ability of naltrexone to block agonist-induced inhibition of cAMP production.

-

Objective: To determine the potency of naltrexone in reversing agonist-mediated inhibition of adenylyl cyclase.

-

Materials:

-

Whole cells stably expressing the human MOR.

-

A MOR agonist (e.g., morphine or DAMGO).

-

This compound.

-

Adenylyl cyclase stimulator (e.g., forskolin).

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[3]

-

A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

-

Procedure:

-

Cell Plating: Seed MOR-expressing cells into a 96- or 384-well plate and incubate overnight.

-

Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of naltrexone for a defined period (e.g., 15-30 minutes).[3]

-

Agonist Stimulation: Add a fixed concentration of the agonist and forskolin.

-

Incubation: Incubate for 30 minutes at 37°C to allow for changes in intracellular cAMP levels.[3]

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen assay kit.

-

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of naltrexone.

-

Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of naltrexone that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Conclusion

This compound's mechanism of action at the mu-opioid receptor is a well-defined example of competitive antagonism. Its high binding affinity allows it to effectively displace and block the actions of opioid agonists, thereby forming the basis of its therapeutic utility. By preventing agonist-induced G-protein coupling and subsequent modulation of second messenger systems like cAMP, as well as inhibiting β-arrestin recruitment, naltrexone comprehensively neutralizes the cellular effects of opioids. The quantitative data and detailed experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuanced pharmacology of naltrexone and to aid in the discovery of novel therapeutics targeting the opioid system.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological enhancement of naltrexone treatment for opioid dependence: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Time-dependent decreases in apparent pA2 values for naltrexone studied in combination with morphine in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo apparent pA2 analysis for naltrexone antagonism of discriminative stimulus and analgesic effects of opiate agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Opioids and rate of positively reinforced behavior: differential antagonism by naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacological Properties of Bivalent Ligands Containing Butorphan Linked to Nalbuphine, Naltrexone and Naloxone at μ, δ and κ Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chronic exposure to morphine and naltrexone induces changes in catecholaminergic neurotransmission in rat brain without altering mu-opioid receptor sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

In-Vitro Pharmacological Profile of Naltrexone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro pharmacological properties of Naltrexone (B1662487) hydrochloride, a potent opioid receptor antagonist. The document details its binding affinity, functional activity at various opioid receptors, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Naltrexone is a pure opioid antagonist that competitively blocks mu (μ), and to a lesser extent, kappa (κ) and delta (δ) opioid receptors.[1][2] Its primary mechanism of action involves binding to these G-protein coupled receptors (GPCRs) with high affinity, thereby preventing both endogenous and exogenous opioids from binding and activating them.[2][3] This blockade of opioid receptors, particularly the μ-opioid receptor, forms the basis of its therapeutic use in the management of opioid and alcohol use disorders.[4][5] This guide focuses on the in-vitro characterization of Naltrexone's pharmacological profile.

Receptor Binding Affinity

Naltrexone's primary pharmacological action stems from its high-affinity binding to opioid receptors. This affinity is quantified by the inhibition constant (Ki), which represents the concentration of Naltrexone required to occupy 50% of the receptors in the presence of a competing radiolabeled ligand. A lower Ki value signifies a higher binding affinity. Naltrexone exhibits the highest affinity for the μ-opioid receptor (MOR), followed by the κ-opioid receptor (KOR), and then the δ-opioid receptor (DOR).[6][7]

Table 1: Naltrexone Binding Affinity (Ki) at Opioid Receptors

| Receptor Subtype | Ki (nM) | Radioligand Used | Source System | Reference |

|---|---|---|---|---|

| Mu (μ) | 0.0825 | - | - | [8] |

| Mu (μ) | 0.56 | [3H]naloxone | - | [9] |

| Mu (μ) | 0.65 | [3H]-DAMGO | HEK293 cells | [9] |

| Mu (μ) | 0.7 | - | - | [9] |

| Kappa (κ) | 0.509 | - | - | [8] |

| Delta (δ) | 8.02 | - | - | [8] |

| Delta (δ) | 11.0 | [3H]naltrindole | - |[9] |

Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.

In addition to opioid receptors, Naltrexone has been shown to act as an antagonist at the opioid growth factor receptor (OGFR) and toll-like receptor 4 (TLR4).[4]

Functional Antagonism

Naltrexone is a competitive antagonist, meaning it binds reversibly to the same site as opioid agonists without activating the receptor.[10][11] This prevents the conformational change required for G-protein coupling and subsequent intracellular signaling.[12] The antagonistic potency of Naltrexone is often determined through functional assays that measure its ability to inhibit agonist-induced responses.

Table 2: Functional Activity of Naltrexone

| Assay Type | Parameter | Value | Agonist | Source System | Reference |

|---|---|---|---|---|---|

| Ca2+ Mobilization | pIC50 | 8.05 | DAMGO | hMOR-CHO cells | [9] |

| Guinea Pig Ileum | Ki | 265 ± 101 pM | Morphine | Electrically-stimulated guinea pig ileum | [13] |

| GTPγS Binding | pKi | 7.96 | - | - |[9] |

The nature of Naltrexone's competitive antagonism can be further characterized using Schild analysis, which can determine the pA2 value—the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.[14] A linear Schild plot with a slope of 1 is indicative of competitive antagonism.[14][15]

Signaling Pathways and Mechanism of Action

Opioid receptors are inhibitory GPCRs. Agonist binding typically initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately reducing neuronal excitability.[10] Naltrexone blocks these effects by preventing receptor activation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in-vitro assays used to profile Naltrexone hydrochloride.

This assay determines the binding affinity (Ki) of Naltrexone by measuring its ability to displace a known radiolabeled ligand from opioid receptors.[10]

Objective: To determine the Ki of Naltrexone at the μ-opioid receptor.

Materials:

-

Membrane Preparation: Homogenized tissue or cell line membranes expressing the μ-opioid receptor (e.g., CHO or HEK293 cells).

-

Radioligand: A tritiated ([³H]) ligand with high affinity for the MOR, such as [³H]DAMGO.[10]

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., unlabeled naloxone).

-

Instrumentation: Scintillation counter, filter harvester.

Protocol:

-

Prepare serial dilutions of Naltrexone.

-

In assay tubes, combine the membrane preparation, a fixed concentration of [³H]DAMGO, and varying concentrations of Naltrexone (or buffer for total binding, or excess unlabeled ligand for non-specific binding).

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding at each Naltrexone concentration (Total Binding - Non-specific Binding).

-

Plot the percent specific binding against the log concentration of Naltrexone to generate a competition curve and determine the IC50 (the concentration of Naltrexone that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This functional assay measures the activation of G-proteins coupled to a receptor. As an antagonist, Naltrexone inhibits the increase in [³⁵S]GTPγS binding stimulated by an agonist.[15][16]

Objective: To determine the potency of Naltrexone in inhibiting agonist-stimulated G-protein activation.

Materials:

-

Membrane Preparation: Membranes from cells expressing the opioid receptor of interest.

-

Agonist: A selective agonist for the target receptor (e.g., DAMGO for MOR).

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP, MgCl₂, NaCl.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.[17]

-

Instrumentation: Scintillation counter, filter harvester.

Protocol:

-

Prepare serial dilutions of Naltrexone.

-

Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.

-

In assay tubes, add the membrane preparation, varying concentrations of Naltrexone, and a fixed concentration of the agonist (e.g., its EC80).

-

Incubate for a short period (e.g., 15-30 minutes) at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes) at 30°C.[17]

-

Terminate the reaction and separate bound [³⁵S]GTPγS by rapid filtration.

-

Measure radioactivity on the filters.

-

Analyze the data to determine the inhibitory effect of Naltrexone on agonist-stimulated [³⁵S]GTPγS binding and calculate its IC50 value.

This assay measures the functional consequence of activating inhibitory Gαi/o-coupled receptors, which is a decrease in intracellular cAMP levels. Naltrexone's antagonistic activity is measured by its ability to reverse the agonist-induced inhibition of cAMP production.[17][18]

Objective: To quantify Naltrexone's ability to block agonist-mediated inhibition of adenylyl cyclase.

Materials:

-

Cells: Whole cells expressing the opioid receptor of interest (e.g., HEK-MOR cells).[18]

-

Adenylyl Cyclase Activator: Forskolin (B1673556).

-

Agonist: A selective opioid receptor agonist (e.g., DAMGO).

-

Phosphodiesterase Inhibitor: e.g., IBMX (to prevent cAMP degradation).[18]

-

cAMP Assay Kit: e.g., HTRF, ELISA, or similar formats.

Protocol:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor.

-

Pre-incubate the cells with various concentrations of Naltrexone for 15-30 minutes at 37°C.[17][18]

-

Add a fixed concentration of the opioid agonist (e.g., EC80) to the wells.

-

Simultaneously or shortly after, stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes).[17][18]

-

Lyse the cells and measure intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

-

Determine the ability of Naltrexone to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its IC50.

This assay measures another key downstream event in GPCR signaling. Upon receptor activation by an agonist, β-arrestin is recruited to the receptor, a process which can be detected using various technologies like Enzyme Fragment Complementation (EFC).[19][20] Naltrexone, as an antagonist, will block this recruitment.

Objective: To measure Naltrexone's ability to inhibit agonist-induced β-arrestin recruitment to the opioid receptor.

Materials:

-

Cell Line: A cell line engineered for a β-arrestin recruitment assay, such as the PathHunter® CHO-K1 OPRM1 β-arrestin cell line.[20]

-

Agonist: A selective opioid receptor agonist.

-

Detection Reagents: Substrate and reagents specific to the assay technology (e.g., PathHunter Detection Reagent).[20]

-

Instrumentation: A luminometer or other appropriate plate reader.

Protocol (based on PathHunter® technology):

-

Plate the engineered cells in a 384-well assay plate and incubate overnight.[20]

-

Prepare serial dilutions of Naltrexone.

-

Add the Naltrexone dilutions to the cell plate and pre-incubate.

-

Add a fixed concentration of agonist (e.g., EC80) to stimulate β-arrestin recruitment.

-

Incubate the plate for 90 minutes at 37°C.[20]

-

Add the detection reagents as per the manufacturer's protocol.

-

Incubate at room temperature for 60 minutes to allow signal development.[20]

-

Read the chemiluminescent signal using a plate luminometer.

-

Plot the signal against the log concentration of Naltrexone to determine its IC50 for inhibiting β-arrestin recruitment.

Conclusion

The in-vitro pharmacological profile of this compound is well-characterized. It acts as a high-affinity, competitive antagonist, with a clear selectivity profile for the μ-opioid receptor over the κ- and δ-opioid receptors. Its mechanism of action—blocking agonist-induced G-protein activation and subsequent downstream signaling pathways like cAMP modulation and β-arrestin recruitment—has been consistently demonstrated through a variety of robust in-vitro assays. The methodologies detailed in this guide provide a framework for the comprehensive evaluation of Naltrexone and other opioid receptor antagonists in a research and drug development setting.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. droracle.ai [droracle.ai]

- 3. What is the mechanism of Naltrexone? [synapse.patsnap.com]

- 4. Naltrexone - Wikipedia [en.wikipedia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Naltrexone | Opioid receptor antagonist | Probechem Biochemicals [probechem.com]

- 9. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. benchchem.com [benchchem.com]

- 11. getnaltrexone.com [getnaltrexone.com]

- 12. getnaltrexone.com [getnaltrexone.com]

- 13. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 15. New opioid receptor antagonist: Naltrexone-14-O-sulfate synthesis and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Naltrexone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of naltrexone (B1662487) hydrochloride, an essential opioid antagonist in the management of alcohol and opioid dependence. The following sections detail common synthetic routes, purification protocols, and include quantitative data and visual workflows to support research and development efforts in this field.

Synthesis of Naltrexone

The primary and most well-documented method for the synthesis of naltrexone is through the N-alkylation of noroxymorphone (B159341). Noroxymorphone itself is a key intermediate that can be derived from naturally occurring opiates like thebaine or oripavine.

Synthesis from Noroxymorphone

The conversion of noroxymorphone to naltrexone involves the introduction of a cyclopropylmethyl group at the nitrogen atom. This is typically achieved through direct or indirect alkylation methods.

Direct Alkylation: A common approach involves the reaction of noroxymorphone with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide, in the presence of a base and a suitable solvent.[1] Several variations of this process have been developed to optimize yield and purity.[1]

Indirect Alkylation: An alternative route is the reductive amination of noroxymorphone with cyclopropanecarboxaldehyde (B31225) in the presence of a reducing agent.

Experimental Protocol: N-alkylation of Noroxymorphone with Cyclopropylmethyl Bromide

This protocol is based on a method described in patent literature, which reports high yield and purity.[1]

-

Reaction Setup: A mixture of noroxymorphone, an acid scavenger (e.g., potassium bicarbonate), and cyclopropylmethyl bromide is prepared in N-ethyl-2-pyrrolidone.[1]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 50°C and 70°C.[1] The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is treated with a dilute acid (e.g., 10% HCl) and concentrated under vacuum.[1]

-

The residue is then diluted with water, and the pH is adjusted to approximately 9.3 with a base (e.g., 4% ammonium (B1175870) hydroxide (B78521) in water) to precipitate the naltrexone base.[1]

-

The resulting solid is filtered, washed with water, and dried under vacuum at 60°C.[1]

-

Experimental Protocol: Reductive Amination of Noroxymorphone

This protocol describes a two-stage synthesis of naltrexone hydrochloride from noroxymorphone.[2]

-

Stage 1: Naltrexone Synthesis

-

Noroxymorphone is added to a mixture of N-methylpyrrolidinone and methanol.[2]

-

Cyclopropanecarboxaldehyde and a platinum-on-carbon catalyst are added to the mixture.[2]

-

The mixture is hydrogenated at 40 psi and 50°C for 1 hour.[2]

-

After the reaction, the catalyst is filtered off. The filtrate is diluted with chloroform (B151607) and washed with water.[2]

-

The aqueous layer is extracted with chloroform, and the combined organic layers are washed with water.[2]

-

The organic layer is concentrated to dryness to yield the naltrexone base as a solid residue.[2]

-

-

Stage 2: this compound Formation

Quantitative Data for Naltrexone Synthesis

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield | Purity (HPLC % by area) | Reference |

| Noroxymorphone | Cyclopropylmethyl bromide, Potassium bicarbonate | N-ethyl-2-pyrrolidone | 55°C | 23 hours | - | Naltrexone: 97.3%, Noroxymorphone: 1.4%, 3-cyclopropylmethylnaltrexone: 0.4% | [1] |

| Noroxymorphone | Cyclopropylmethyl bromide, Potassium bicarbonate | N-ethyl-2-pyrrolidone | 60°C | 17 hours | - | Naltrexone: 95.7%, Noroxymorphone: 2.9%, 3-cyclopropylmethylnaltrexone: 0.3% | [1] |

| Noroxymorphone | Cyclopropanecarboxaldehyde, H₂, Pt/C | N-methylpyrrolidinone, Methanol | 50°C | 1 hour | 74% (as HCl salt) | - | [2] |

| Noroxymorphone | Cyclopropylmethanol, PdCl₂(Xantphos) | Isopropanol | 25°C | 10 hours | 82% | 98.1% | [3] |

Purification of this compound

The purification of naltrexone and its hydrochloride salt is crucial to remove unreacted starting materials, by-products, and other impurities. Common methods include crystallization, trituration, and preparative chromatography.

Crystallization

Crystallization is a widely used technique for the purification of this compound. The choice of solvent system is critical for obtaining high purity and a specific crystalline form.

Solvent Systems: A variety of solvent systems can be employed for the crystallization of this compound, including methanol, ethanol, isopropanol, water, acetone, and mixtures thereof.[4][5] Two-solvent systems are often used, where this compound is highly soluble in the first solvent and less soluble in the second.[4][5]

Crystallization Methods: [4][5]

-

Slow Evaporation: A saturated or near-saturated solution of this compound is allowed to evaporate slowly at room temperature.

-

Rapid Evaporation: The solvent is evaporated more quickly to induce crystallization.

-

"Hot" Preparation: this compound is dissolved in a solvent system with heating, followed by cooling to induce crystallization. The addition of hydrochloric acid can further promote crystallization due to the common ion effect.[4][5]

-

Slow Diffusion: A solution of this compound in a "good" solvent is placed in a larger sealed container with a "poor," more volatile solvent. The slow diffusion of the poor solvent into the good solvent induces crystallization.

Experimental Protocol: Purification by Crystallization from Cyclopentyl Methyl Ether (CPME)

This protocol describes the purification of naltrexone base using CPME, which can then be converted to the hydrochloride salt.[6]

-

Dissolution: Naltrexone base is dissolved in cyclopentyl methyl ether with stirring and gradual heating.[6]

-

Filtration: Any insoluble material is filtered off at a higher temperature.[6]

-

Crystallization: The filtrate is stirred and gradually cooled to induce crystallization.[6]

-

Isolation: The crystallized product is filtered, washed with cyclopentyl methyl ether, and dried in a vacuum dryer.[6]

Experimental Protocol: Trituration with Cyclopentyl Methyl Ether (CPME)

Trituration with CPME can effectively remove impurities from naltrexone base.[7][8]

-

Trituration: Naltrexone base is stirred in dry cyclopentyl methyl ether.[7]

-

Cooling: The suspension is cooled to below 10°C.[7]

-

Isolation: The product is filtered, washed with cyclopentyl methyl ether, and dried in a vacuum dryer.[7]

Conversion to this compound

Naltrexone base, purified by methods such as crystallization or trituration, can be converted to the hydrochloride salt. This is typically achieved by dissolving the base in a suitable solvent (e.g., cyclopentyl methyl ether, ethanol) and adding hydrochloric acid.[6][7] The resulting this compound precipitates and can be isolated by filtration.

Quantitative Data for Naltrexone Purification

| Purification Method | Solvent/Mobile Phase | Starting Purity | Final Purity (HPLC >99%) | Yield | Reference |

| Crystallization | Cyclopentyl methyl ether | 75% (weight content) | >99% | 81% | [6] |

| Trituration | Dry Cyclopentyl methyl ether | >90% (weight content) | >99% | 87% | [7] |

| Trituration | Wet Cyclopentyl methyl ether (0.35% water) | >90% (weight content) | >99% | 90% | [7] |

| Preparative Reverse Phase Chromatography | Water/Acetonitrile | - | - | - | [9] |

Potential Impurities

During the synthesis and storage of this compound, several impurities can form. These include unreacted starting materials like noroxymorphone, by-products from side reactions, and degradation products. Some known impurities include:

-

3-cyclopropylmethyl naltrexone[1]

-

10-keto Naltrexone[10]

-

10-hydroxy Naltrexone[10]

-

Naltrexone N-oxide[11]

-

6α-Naltrexol[11]

-

Naltrexone Aldol Dimer[11]

Visualization of Workflows

Naltrexone Synthesis via N-alkylation of Noroxymorphone

Caption: N-alkylation synthesis of Naltrexone from Noroxymorphone.

This compound Purification by Crystallization

Caption: Purification of Naltrexone and conversion to Hydrochloride salt.

References

- 1. US8580963B2 - Method for the manufacturing of naltrexone - Google Patents [patents.google.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN118955517B - A preparation method of naltrexone - Google Patents [patents.google.com]

- 4. US8399475B2 - Crystalline and amorphous forms of this compound - Google Patents [patents.google.com]

- 5. WO2008127618A1 - Crystalline and amorphous forms of this compound - Google Patents [patents.google.com]

- 6. data.epo.org [data.epo.org]

- 7. US11161853B2 - Method for isolation and purification of naltrexone - Google Patents [patents.google.com]

- 8. WO2018070943A1 - Method for isolation and purification of naltrexone - Google Patents [patents.google.com]

- 9. US7935821B2 - Method for separation and purification of naltrexone by preparative chromatography - Google Patents [patents.google.com]

- 10. tlcpharma.com [tlcpharma.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

Naltrexone Hydrochloride and the Hypothalamic-Pituitary-Adrenal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naltrexone (B1662487) hydrochloride, a potent opioid receptor antagonist, is a critical pharmacological tool in the management of alcohol and opioid use disorders.[1][2] Its mechanism of action extends beyond the reward pathways to exert significant influence on the neuroendocrine stress response system, specifically the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] This technical guide provides an in-depth analysis of naltrexone's effects on the HPA axis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Naltrexone functions as a competitive antagonist primarily at the mu-opioid receptor, and to a lesser extent at the kappa and delta-opioid receptors.[1][3] Endogenous opioids, such as β-endorphin, exert a tonic inhibitory influence on the HPA axis by suppressing the release of corticotropin-releasing hormone (CRH) from the paraventricular nucleus (PVN) of the hypothalamus.[4][5] By blocking these opioid receptors, naltrexone disinhibits the HPA axis, leading to an increase in the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland and subsequently cortisol from the adrenal glands.[4][6][7] This acute elevation of HPA axis hormones is a hallmark of naltrexone's pharmacological action.[6]

Signaling Pathway of Naltrexone's Effect on the HPA Axis

The following diagram illustrates the signaling cascade initiated by naltrexone, leading to the stimulation of the HPA axis.

Quantitative Effects of Naltrexone on HPA Axis Hormones

The administration of naltrexone consistently leads to elevations in ACTH and cortisol/corticosterone (B1669441) levels across various study populations and animal models. The magnitude of this response can be influenced by factors such as sex, a family history of alcoholism, and concurrent substance use.

Human Studies

| Study Population | Naltrexone Dose | Key Findings | Reference |

| Abstinent Alcoholics | 25 mg, 50 mg, 100 mg (oral) | Significant increase in ACTH and cortisol compared to placebo; no significant difference between doses. | [8] |

| Heavy Drinkers | 50 mg (oral) | Significantly raised overall serum cortisol levels compared to placebo. | [9] |

| Healthy Volunteers (with/without family history of alcoholism) | 50 mg (oral) | ACTH and cortisol significantly increased after naltrexone compared to placebo. Individuals with a positive family history of alcoholism showed heightened ACTH and cortisol responses. | [9][10] |

| Healthy Smokers (Male and Female) | 50 mg (oral) | Naltrexone significantly increased ACTH and cortisol levels in women, but not in men. | [4][11] |

| Alcohol-Dependent Males (early withdrawal) | 50 mg (oral) | Significant ACTH response, but cortisol response was not significant. ACTH response was lower than in healthy controls. | [12][13] |

| Opioid-Dependent Patients | 12.5 mg (single dose) vs. escalating dose up to 12.5 mg | Single 12.5 mg dose significantly increased plasma cortisol and ACTH. Escalating dose did not produce a significant stress response. | [14] |

Animal Studies

| Animal Model | Naltrexone Dose | Key Findings | Reference |

| Male and Female Sprague-Dawley Rats | 10 mg/kg (subcutaneous) | Increased ACTH levels in alcohol-drinking females in diestrus. Increased corticosterone (CORT) levels for a longer duration in alcohol-drinking males compared to females. | [5][15] |

| Stressed Male Rats | 1.5 mg/kg and 3 mg/kg (intraperitoneal) | Attenuated the stress-induced increase in corticosterone. In non-stressed males, naltrexone did not modify corticosterone levels but did increase testosterone (B1683101). | [16] |

| Rhesus Monkeys | 0.32 mg/kg (intramuscular) | Naltrexone alone produced increases in plasma ACTH. | [17] |

Experimental Protocols

The following sections detail generalized methodologies employed in clinical and preclinical studies investigating the effects of naltrexone on the HPA axis.

Generalized Human Experimental Protocol

A typical human study involves a randomized, double-blind, placebo-controlled design.

-

Participant Recruitment and Screening: Participants are recruited based on specific criteria (e.g., heavy drinkers, smokers, individuals with a family history of alcoholism). A thorough screening process includes medical history, physical examination, and psychological assessments to exclude confounding factors.

-

Experimental Sessions: Participants attend one or more sessions where they receive either naltrexone hydrochloride (typically 25 mg or 50 mg orally) or a placebo.[4][7][8] The order of treatment is often counterbalanced across sessions.

-

Hormone Sampling: Blood or saliva samples are collected at baseline before drug administration and then at regular intervals (e.g., every 30-60 minutes) for several hours post-administration to measure ACTH and cortisol levels.[7][8][12]

-

Hormone Analysis: Plasma or salivary concentrations of ACTH and cortisol are determined using techniques such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Statistical analyses, such as repeated-measures ANOVA, are used to compare the hormonal responses between the naltrexone and placebo conditions.[8]

Generalized Animal Experimental Protocol

Preclinical studies in animal models, often rats, follow a structured protocol to assess HPA axis responses.

-

Animal Model: Sprague-Dawley rats are a commonly used strain.[15] Animals are housed under controlled environmental conditions with a standard light-dark cycle.

-

Drug Administration: this compound is typically dissolved in isotonic saline and administered via subcutaneous or intraperitoneal injection at varying doses (e.g., 0.1-10 mg/kg).[5][15][16] A control group receives saline injections.

-

Blood Sampling: Blood samples are collected for the determination of ACTH and corticosterone levels. This can be done via tail-nick, saphenous vein puncture, or, in terminal studies, trunk blood collection following decapitation.[16] Sampling is performed at baseline and at specified time points after naltrexone administration.

-

Hormone Analysis: Plasma ACTH and corticosterone concentrations are measured using methods like RIA or ELISA.

-

Behavioral Correlates: In some studies, hormonal changes are correlated with behavioral measures, such as alcohol self-administration.[5][15]

Experimental Workflow Diagram

The diagram below outlines a typical experimental workflow for investigating naltrexone's effects on the HPA axis in a human clinical trial.

Conclusion

This compound exerts a pronounced and consistent stimulatory effect on the hypothalamic-pituitary-adrenal axis. This is achieved through the antagonism of opioid receptors, leading to a disinhibition of the HPA axis and a subsequent rise in ACTH and cortisol/corticosterone levels. The magnitude of this effect can be modulated by individual factors, highlighting the complex interplay between the opioid system and the stress axis. The methodologies outlined in this guide provide a framework for the continued investigation of naltrexone's neuroendocrine effects, which is crucial for optimizing its therapeutic use and for the development of novel pharmacotherapies targeting the intricate relationship between stress, addiction, and the endogenous opioid system.

References

- 1. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of Naltrexone? [synapse.patsnap.com]

- 4. Acute HPA Axis Response to Naltrexone Differs in Female vs. Male Smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Naltrexone alters alcohol self-administration behaviors and hypothalamic-pituitary-adrenal axis activity in a sex-dependent manner in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. Naltrexone effects on cortisol secretion in women and men in relation to a family history of alcoholism: Studies from the Oklahoma Family Health Patterns Project - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Variable dose naltrexone-induced hypothalamic-pituitary-adrenal stimulation in abstinent alcoholics: a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Naltrexone on Cortisol Levels in Heavy Drinkers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

- 11. Acute HPA axis response to naltrexone differs in female vs. male smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hypothalamic-pituitary-adrenal axis response to oral naltrexone in alcoholics during early withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.com]

- 14. Dose Escalation of Naltrexone to Reduce Stress Responses Associated With Opioid Antagonist Induction: A Double-blind Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Naltrexone alters alcohol self-administration behaviors and hypothalamic-pituitary-adrenal axis activity in a sex-dependent manner in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Naltrexone effects on male sexual behavior, corticosterone, and testosterone in stressed male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Noncontingent and response-contingent intravenous ethanol attenuates the effect of naltrexone on hypothalamic-pituitary-adrenal activity in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Naltrexone Hydrochloride in Preclinical Rodent Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of naltrexone (B1662487) hydrochloride in commonly used preclinical rodent models. Naltrexone, a potent opioid antagonist, is a critical tool in addiction research and development. Understanding its absorption, distribution, metabolism, and excretion (ADME) in rodents is fundamental for the accurate interpretation of preclinical efficacy and safety studies and for the successful translation of these findings to clinical applications.

Introduction to Naltrexone's Mechanism of Action

Naltrexone and its primary active metabolite, 6-β-naltrexol, function primarily as competitive antagonists at the mu (µ)-opioid receptor, and to a lesser extent at the kappa (κ)- and delta (δ)-opioid receptors.[1] By blocking these receptors, naltrexone attenuates the reinforcing effects of opioids and alcohol, forming the basis of its therapeutic use in addiction.[2] The binding of naltrexone to opioid receptors initiates a cascade of intracellular signaling events, primarily involving G-protein-coupled receptors (GPCRs).

Pharmacokinetic Parameters of Naltrexone in Rodents

The pharmacokinetic profile of naltrexone can vary significantly depending on the rodent species, strain, and the route of administration. The following tables summarize key pharmacokinetic parameters from various preclinical studies.

Table 1: Pharmacokinetics of Intravenously Administered Naltrexone in Rats

| Strain | Dose (mg/kg) | Clearance (L/h/kg) | Volume of Distribution (Vd) (L/kg) | Half-life (t½) (h) | Reference |

| Wistar | 2.22 | ~ High (close to hepatic blood flow) | ~2.5 - 3 | ~1 | [3][4] |

| High-Alcohol-Drinking (HAD-1) | 2.22 | Lower than Wistar | ~2.5 - 3 | ~1 | [3][4] |

| Low-Alcohol-Drinking (LAD-1) | 2.22 | Intermediate | ~2.5 - 3 | ~1 | [3][4] |

| Sprague-Dawley | 0.625 - 2.5 | Data not specified | Data not specified | Data not specified | [5][6][7] |

Table 2: Pharmacokinetics of Subcutaneously Administered Naltrexone in Rodents

| Species | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Reference |

| Rat | 2 x 30 mg pellets | 350 | 1 | 4.6 (terminal) | [8] |

| Rat | 1 mg/kg | Data not specified | Data not specified | Data not specified | [9] |

| Rat (extended-release) | Not specified | Stable plasma levels for ~1 month | Not applicable | Not applicable | [10] |

Table 3: Pharmacokinetics of Orally Administered Naltrexone in Rats

| Strain | Dose (mg/kg) | Bioavailability | Metabolism | Notes | Reference |

| General | Not specified | Low due to high first-pass metabolism | Extensive hepatic metabolism to 6-β-naltrexol | Peak plasma concentrations are reached within 1 hour of dosing. | [2][11] |

| Pregnant Rats | 100 | Data not specified | Data not specified | Caused a decrease in pregnancy rates. | [12] |

Experimental Protocols

Detailed and consistent experimental design is crucial for reproducible pharmacokinetic studies. Below are generalized protocols based on common practices cited in the literature.

Drug Administration and Sample Collection Workflow

Intravenous Administration Protocol (Rat)

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[3][5]

-

Catheterization: For serial blood sampling, cannulation of the jugular vein is a standard procedure.[3][4]

-

Drug Preparation: Naltrexone hydrochloride is dissolved in sterile saline.[3]

-

Dosing: A bolus injection of the naltrexone solution is administered via the jugular vein catheter (e.g., 2.22 mg/kg).[3]

-

Blood Collection: Blood samples (e.g., 200-300 µL) are collected at predetermined time points (e.g., 2, 5, 10, 20, 40 minutes, and 1, 1.5, 2, 4, 7, 10, 24, 48 hours) into heparinized tubes.[3]

-

Plasma Preparation: Blood samples are centrifuged (e.g., 5,800 g for 10 minutes) to separate the plasma.[3]

-

Storage: Plasma samples are stored at -20°C or lower until analysis.[3]

Analytical Methodology: LC-MS/MS

A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is widely used for the simultaneous quantification of naltrexone and its primary metabolite, 6-β-naltrexol, in plasma.[13][14][15]

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate the analytes from the plasma matrix.[13][16]

-

Chromatographic Separation: Separation is achieved using a C18 reverse-phase HPLC column with an isocratic or gradient mobile phase, often consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., dilute formic acid).[13][14]

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with electrospray ionization (ESI) in the positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for naltrexone, 6-β-naltrexol, and their deuterated internal standards.[13][15]

Metabolism of Naltrexone in Rodents

In rodents, as in humans, naltrexone is extensively metabolized. The primary metabolic pathway is the reduction of the 6-keto group to form 6-β-naltrexol, an active metabolite that also possesses opioid antagonist properties.[17][18] However, there are significant interspecies differences in the metabolic profile.[3] In rats, 6-β-naltrexol is not a major urinary metabolite, in contrast to humans.[3] The liver is the primary site of metabolism, with evidence suggesting that extra-hepatic sites also contribute.[11][19] Other metabolic pathways in rats include N-dealkylation and glucuronide conjugation.[19]

Distribution of Naltrexone in Rodents

Following administration, naltrexone distributes to various tissues, including the brain. Studies in rats have shown that naltrexone and its metabolites can cross the blood-brain barrier.[9][20][21] The concentration of naltrexone in different brain regions has been found to be time-dependent, with the hypothalamus initially showing the highest concentration.[20] Chronic administration of naltrexone can lead to an upregulation of µ-opioid receptor density in the brain.[10]

Conclusion

The pharmacokinetics of this compound in preclinical rodent models are characterized by rapid clearance, a relatively short half-life for the parent compound, and extensive metabolism. The route of administration significantly influences the pharmacokinetic profile. A thorough understanding of these parameters, coupled with robust experimental and analytical methodologies, is essential for the design and interpretation of preclinical studies investigating the therapeutic potential of naltrexone and its derivatives. The data and protocols summarized in this guide provide a valuable resource for researchers in the field of addiction and drug development.

References

- 1. Naltrexone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Chapter 4—Oral Naltrexone - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Disposition of Naltrexone after Intravenous Bolus Administration in Wistar Rats, Low-Alcohol-Drinking Rats and High-Alcohol-Drinking Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disposition of naltrexone after intravenous bolus administration in Wistar rats, low-alcohol-drinking rats and high-alcohol-drinking rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of naltrexone on pharmacodynamics and pharmacokinetics of intravenously administered morphine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. karger.com [karger.com]

- 8. Pharmacokinetics and pharmacodynamics of subcutaneous naltrexone pellets in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Naltrexone administration effects on regional brain monoamines in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vivitrex, an injectable, extended-release formulation of naltrexone, provides pharmacokinetic and pharmacodynamic evidence of efficacy for 1 month in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Quantitative analysis of naltrexone and 6beta-naltrexol in human, rat, and rabbit plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with application to the pharmacokinetics of Depotrex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Simultaneous Determination of Levo-tetrahydropalmatine and Naltrexone in Rat Plasma by LC-MS/MS and its Application in a Pharmacokinetic Study - Feng - Current Pharmaceutical Biotechnology [rjpbr.com]

- 16. researchgate.net [researchgate.net]

- 17. 6-beta-naltrexol reduces alcohol consumption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Metabolism and choleretic effect of naltrexone in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Naltrexone-induced alterations of the distribution of morphine in brain regions and spinal cord of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Naltrexone modulates body and brain development in rats: a role for endogenous opioid systems in growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Role of Naltrexone Hydrochloride on Dopamine Release in the Nucleus Accumbens: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Naltrexone (B1662487) hydrochloride, a potent opioid receptor antagonist, is a cornerstone in the management of opioid and alcohol use disorders. Its therapeutic efficacy is largely attributed to its ability to modulate the brain's reward circuitry, a system in which dopamine (B1211576) release within the nucleus accumbens plays a pivotal role. This technical guide provides an in-depth examination of the mechanisms by which naltrexone impacts this crucial neurochemical event. We will delineate the underlying signaling pathways, present quantitative data from key preclinical studies, and provide detailed experimental protocols for investigating these interactions. This document serves as a comprehensive resource for professionals engaged in neuroscience research and the development of novel pharmacotherapies for addiction.

Introduction: The Nexus of Opioid Systems and Dopaminergic Reward

The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a primary substrate for the reinforcing effects of drugs of abuse. Substances like opioids and alcohol trigger a surge of dopamine in the NAc, producing feelings of pleasure and euphoria that drive continued use. The endogenous opioid system, comprising peptides like β-endorphin and receptors such as the mu (μ), delta (δ), and kappa (κ) opioid receptors, is a key modulator of this pathway.

Naltrexone hydrochloride functions as a competitive antagonist with a high affinity for the μ-opioid receptor. By binding to these receptors without activating them, naltrexone effectively blocks endogenous and exogenous opioids from exerting their effects. This blockade is central to its mechanism of reducing the rewarding properties of substances and preventing relapse. This guide focuses specifically on the impact of this antagonism on dopamine release in the nucleus accumbens.

Core Signaling Pathway: Naltrexone's Indirect Regulation of Dopamine

Naltrexone's influence on dopamine release in the nucleus accumbens is not direct but is mediated through its action on the GABAergic system within the VTA.

-

Baseline State: Dopaminergic neurons in the VTA are under tonic inhibitory control by local GABAergic interneurons. This "GABA brake" regulates the baseline firing rate of dopamine neurons and, consequently, dopamine release in the NAc.

-

Endogenous Opioid Action: When endogenous opioids like β-endorphin are released (e.g., in response to alcohol), they bind to μ-opioid receptors located on these VTA GABAergic interneurons.

-

Disinhibition: This binding inhibits the GABAergic neurons, reducing their release of GABA. The reduction of the inhibitory GABA signal "releases the brake" on the dopaminergic neurons, leading to their increased firing and a subsequent surge of dopamine in the nucleus accumbens.

-

Naltrexone's Intervention: Naltrexone, as a μ-opioid receptor antagonist, competitively blocks β-endorphin from binding to these receptors on the GABAergic interneurons. This action prevents the inhibition of GABA neurons. As a result, the GABAergic "brake" on dopamine neurons remains engaged, thereby attenuating or completely blocking the substance-induced surge in dopamine release in the NAc.

Quantitative Data from Preclinical Studies

In vivo microdialysis in animal models is the gold-standard technique for measuring real-time changes in extracellular neurotransmitter levels in specific brain regions. The following tables summarize key findings from studies investigating naltrexone's effect on dopamine release in the nucleus accumbens.

Table 1: Effect of Naltrexone on Ethanol-Induced Dopamine Release

| Study (Reference) | Animal Model | Naltrexone Dose (s.c.) | Ethanol Administration | Key Finding on NAc Dopamine Release |

| Gonzalez & Weiss (1998) | Wistar Rats | 0.25 mg/kg | Self-administration (10-15% w/v) | Prevented the ethanol-induced increase in dialysate dopamine. |

| Benjamin et al. (1993) | Sprague-Dawley Rats | 0.25-1.0 mg/kg (i.p.) | 5% infused via microdialysis probe | Dose-dependently reversed the ethanol-induced increase in extracellular dopamine. |

Table 2: Effect of Naltrexone on Amphetamine-Induced Dopamine Release

| Study (Reference) | Animal Model | Naltrexone Dose | Amphetamine Administration | Key Finding on NAc Dopamine Release |

| Jayaram-Lindstrom et al. (2017) | Wistar Rats | 3 mg/kg | Acute: 0.5 mg/kg or 2.0 mg/kg | Did not suppress the amphetamine-induced dopamine release in drug-naïve animals. |

| Jayaram-Lindstrom et al. (2017) | Wistar Rats | 3 mg/kg | Chronic: Reinstatement with 0.5 mg/kg after 10 days of amphetamine exposure | Attenuated the amphetamine-induced dopamine response by approximately 50%. |

Summary of Findings: The data consistently show that naltrexone is effective at attenuating or reversing ethanol-induced increases in NAc dopamine. Notably, its effect on amphetamine-induced dopamine release appears dependent on the chronicity of exposure, suggesting the opioid system becomes more engaged in the addictive process over time. Importantly, studies also indicate that naltrexone administered alone does not significantly alter basal dopamine levels in the nucleus accumbens.

Experimental Protocols: In Vivo Microdialysis

The following protocol outlines the standard methodology for measuring dopamine release in the nucleus accumbens of rodents in response to naltrexone and other pharmacological agents.

Materials and Reagents

-

Subjects: Male Wistar or Sprague-Dawley rats (275-350 g).

-

Surgical: Anesthesia (e.g., Isoflurane, Ketamine/Xylazine), stereotaxic apparatus, dental cement, anchor screws.

-

Microdialysis: Custom-made or commercial microdialysis probes (e.g., 4-mm membrane, 13-20 kDa MWCO), guide cannula, dummy cannula.

-

Perfusion: Syringe pump, artificial cerebrospinal fluid (aCSF: e.g., 145 mM Na+, 2.7 mM K+, 1.2 mM Ca2+, 1.0 mM Mg2+, 150 mM Cl−, pH 7.4).

-

Analysis: Refrigerated fraction collector, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system.

Surgical Procedure (Stereotaxic Implantation)

-

Anesthetize the rat and mount it securely in a stereotaxic frame.

-

Expose the skull via a midline incision.

-

Drill a small burr hole over the target coordinates for the nucleus accumbens shell. A typical coordinate from bregma is: AP +1.7 mm; ML ±0.8-1.4 mm; DV -6.0 mm from the skull surface.

-

Slowly lower a guide cannula to the target coordinates and secure it to the skull using anchor screws and dental cement.

-

Insert a dummy cannula to maintain patency of the guide.

-

Suture the incision and allow the animal a recovery period of 5-7 days.

Microdialysis Experiment

-

Habituation: On the day of the experiment, gently handle the animal and replace the dummy cannula with the microdialysis probe. Place the animal in a testing chamber and allow it to habituate.

-

Stabilization: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). Allow for a stabilization period of at least 1-2 hours to achieve a stable baseline of dopamine.

-

Baseline Collection: Collect 3-4 baseline dialysate samples at regular intervals (e.g., every 15-20 minutes). The average dopamine concentration in these samples is considered 100%.

-

Drug Administration: Administer this compound or vehicle (e.g., saline) via the desired route (e.g., subcutaneous, intraperitoneal).

-

Challenge: After a set pretreatment time (e.g., 10-30 minutes), administer the challenge drug (e.g., ethanol, amphetamine) or vehicle.

-

Post-Injection Collection: Continue collecting dialysate samples at the same intervals for at least 2-3 hours post-injection.

Sample Analysis (HPLC-ECD)

-

Inject a small volume (e.g., 20 µL) of the collected dialysate into the HPLC system.

-

Separate dopamine from other compounds using a C18 reverse-phase column.

-

Quantify the dopamine concentration using an electrochemical detector set at an optimal oxidizing potential (e.g., +0.6 V).

-

Calculate concentrations by comparing peak heights or areas to those of known standards. Data are typically expressed as a percentage change from the pre-drug baseline average.

Conclusion and Future Directions

The finding that naltrexone's efficacy against stimulant-induced dopamine release may be dependent on chronic exposure opens new avenues for research. Future investigations should continue to dissect the neuroadaptations in the endogenous opioid system that occur during the development of addiction and how these changes alter the therapeutic potential of opioid antagonists. A deeper understanding of these complex interactions will be critical for refining existing treatments and developing more targeted and effective pharmacotherapies for substance use disorders.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Naltrexone Hydrochloride Quantification in Plasma

Introduction

Naltrexone (B1662487) hydrochloride is a semi-synthetic opioid antagonist used primarily in the management of alcohol and opioid dependence. It functions by competitively binding to mu-opioid receptors, which blocks the effects of opioids. Therapeutic drug monitoring of naltrexone and its primary active metabolite, 6-β-naltrexol, in plasma is crucial for optimizing treatment, ensuring patient compliance, and understanding the pharmacokinetic variability among individuals. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the precise quantification of pharmaceutical compounds in biological matrices due to its high sensitivity, specificity, and selectivity.[1]

This application note details a validated, simple, and reproducible isocratic reversed-phase HPLC (RP-HPLC) method with UV detection for the quantitative determination of naltrexone hydrochloride in human plasma. The protocol is intended for researchers, scientists, and professionals in drug development and clinical toxicology.

Principle of the Method

The method involves the isolation of naltrexone and an internal standard (IS), naloxone, from human plasma via protein precipitation with acetonitrile (B52724).[2][3] This step effectively removes high-molecular-weight proteins that can interfere with the analysis. Following precipitation and centrifugation, the supernatant is injected into an HPLC system.

Chromatographic separation is achieved on a C18 reversed-phase column using an isocratic mobile phase composed of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile. The compounds are detected by a UV detector at a specified wavelength. Quantification is performed by constructing a calibration curve from the peak area ratios of naltrexone to the internal standard versus the corresponding concentrations. The method has been validated according to ICH guidelines for linearity, precision, accuracy, and sensitivity.[4]

Experimental Protocols

Reagents and Materials

-

Chemicals: this compound reference standard, Naloxone hydrochloride (Internal Standard), HPLC-grade acetonitrile, ammonium acetate, and glacial acetic acid. All chemicals should be of analytical or HPLC grade.

-

Water: HPLC-grade or purified water (e.g., Milli-Q or equivalent).

-

Plasma: Drug-free human plasma.

-

Equipment: HPLC system with UV detector, analytical balance, pH meter, centrifuge, vortex mixer, micropipettes, and volumetric flasks.

Preparation of Solutions

-

Mobile Phase (Ammonium Acetate Buffer:Acetonitrile, 60:40 v/v):

-

Prepare a 10 mM ammonium acetate buffer. Dissolve an appropriate amount of ammonium acetate in HPLC-grade water.

-

Adjust the pH of the buffer to 5.8 using glacial acetic acid.

-

Filter the buffer through a 0.45 µm membrane filter.

-

Mix 600 mL of the filtered ammonium acetate buffer with 400 mL of acetonitrile.

-

Degas the final mobile phase solution by sonication or helium sparging before use.

-

-

Stock Solutions (1 mg/mL):

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Similarly, prepare a 1 mg/mL stock solution of Naloxone hydrochloride (IS) in methanol.

-

Store stock solutions at 2-8°C, protected from light.

-

-

Working Standard Solutions:

-

Prepare intermediate stock solutions by diluting the primary stock solutions with methanol.

-

Prepare a series of working standard solutions by further diluting the intermediate stocks with a 50:50 methanol:water mixture to obtain the desired calibration curve concentrations.

-

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike 950 µL of drug-free human plasma with 50 µL of the appropriate working standard solution to create calibration standards. This results in final concentrations ranging from 10 ng/mL to 500 ng/mL for naltrexone.[5]

-

Prepare QC samples in the same manner at three concentration levels: Low (e.g., 30 ng/mL), Medium (e.g., 150 ng/mL), and High (e.g., 400 ng/mL).

Plasma Sample Preparation (Protein Precipitation)

-

Pipette 200 µL of the plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 1 µg/mL Naloxone).

-

Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.[3]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to a clean autosampler vial.

-

Inject a 20 µL aliquot into the HPLC system for analysis.[5]

Data Presentation

Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

| Parameter | Condition |

| Instrument | Shimadzu Prominence or equivalent HPLC system with UV Detector |

| Column | C18 Column (e.g., Waters Symmetry, 4.6 x 150 mm, 5 µm particle size)[5] |

| Mobile Phase | Ammonium Acetate Buffer (pH 5.8) : Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min[5] |

| Injection Volume | 20 µL[5] |

| Column Temperature | Ambient or controlled at 25°C |

| Detection Wavelength | 220 nm |

| Internal Standard | Naloxone[5] |